molecular formula C8H5NO3 B1603803 Furo[3,2-C]pyridine-6-carboxylic acid CAS No. 478149-30-3

Furo[3,2-C]pyridine-6-carboxylic acid

Cat. No.: B1603803
CAS No.: 478149-30-3
M. Wt: 163.13 g/mol
InChI Key: KEMHDISEJAEDNP-UHFFFAOYSA-N
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Description

Furo[3,2-C]pyridine-6-carboxylic acid is a bicyclic heterocyclic compound consisting of a pyridine ring fused with a furan ring at positions 3 and 2 (IUPAC numbering).

Properties

IUPAC Name

furo[3,2-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)6-3-7-5(4-9-6)1-2-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMHDISEJAEDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=NC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621962
Record name Furo[3,2-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478149-30-3
Record name Furo[3,2-c]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478149-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-C]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with furan derivatives in the presence of catalysts . The reaction conditions often involve heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-C]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Furo[3,2-C]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furo[3,2-C]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Furo[3,2-b]pyridine-6-carboxylic acid (CAS 122535-04-0)

  • Structure : Differs in the fusion orientation ([3,2-b] vs. [3,2-C]), altering the spatial arrangement of the fused rings.
  • Properties : Available at 98% purity, suggesting synthetic accessibility and stability .
  • Applications : Used as a building block in medicinal chemistry due to its aromatic and electron-rich framework.

Thieno[3,2-c]pyridine-6-carboxylic acid (CID 12277676)

  • Structure : Replaces the furan oxygen with sulfur (thiophene ring), increasing molecular weight and altering electronic properties.
  • Properties: Molecular formula C8H5NO2S (vs. C8H5NO3 for the target compound). Sulfur’s polarizability may enhance π-π stacking in biological systems .
  • Reactivity : Thiophene’s lower electronegativity compared to furan could reduce oxidative stability.

1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 112766-32-2)

  • Properties : 96% purity and molecular formula C8H6N2O2 .
  • Applications : Likely used in kinase inhibitor development due to pyrrole’s prevalence in bioactive molecules.

6-Fluoro-3-hydroxy-2-pyridinecarboxylic acid

  • Structure: A monocyclic pyridine derivative with fluorine and hydroxyl substituents.
  • Properties : Fluorine’s electron-withdrawing effect increases acidity (pKa ~1.5–2.5 for the carboxylic group) .
  • Limitations : Lacks fused-ring rigidity, reducing conformational constraints compared to furopyridines.

Comparative Data Table

Compound CAS Number Molecular Formula Fused System Heteroatom Carboxylic Acid Position Purity/Notes
Furo[3,2-C]pyridine-6-carboxylic acid - C8H5NO3 Furo[3,2-C]pyridine O 6 Target compound
Furo[3,2-b]pyridine-6-carboxylic acid 122535-04-0 C8H5NO3 Furo[3,2-b]pyridine O 6 98% purity
Thieno[3,2-c]pyridine-6-carboxylic acid 12277676 C8H5NO2S Thieno[3,2-c]pyridine S 6 Collision data
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid 112766-32-2 C8H6N2O2 Pyrrolo[3,2-b]pyridine N 6 96% purity

Key Research Findings

  • Synthetic Challenges : Furopyridine derivatives like Furo[3,2-c]chromen-2-one require prolonged microwave irradiation (3 hours at 100°C) for aromatization, suggesting similar fused systems may demand harsh conditions for functionalization .
  • Stability: Brominated analogs (e.g., 7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester) exhibit stability under recommended storage but decompose into toxic gases (CO, NOx) under combustion .
  • Electronic Effects: Thieno analogs show redshifted UV absorption compared to furopyridines due to sulfur’s lower electronegativity .

Biological Activity

Furo[3,2-C]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, biochemical properties, and its potential therapeutic applications, supported by relevant data tables and research findings.

Overview of this compound

This compound possesses a unique fused pyridine and furan ring structure, which contributes to its biological activity. The compound is recognized for its potential in various therapeutic areas, including antiviral, anticancer, antibacterial, and anti-inflammatory effects .

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and cellular pathways:

  • Enzyme Interaction : It acts as a hydrogen bond acceptor, facilitating interactions with enzymes such as histone lysine demethylase KDM5A and alkaline phosphatase (ALPase) . These interactions can modulate enzyme activity and influence various biochemical pathways.
  • Cell Signaling : The compound influences cell signaling pathways by affecting neurotransmitter receptors like metabotropic Glu5 (mGlu5) and mGlu2, which are critical for synaptic plasticity .
  • Antiparasitic Activity : Notably, it inhibits Plasmodium falciparum glycogen synthase-3 (PfGSK-3), an essential enzyme for the survival of the malaria parasite .

This compound exhibits several biochemical properties that enhance its biological activity:

  • Stability : The compound remains stable under controlled conditions but may degrade over time, impacting its long-term efficacy .
  • Dosage Effects : In animal models, low doses can modulate enzyme activity without significant toxicity, while high doses may lead to adverse effects such as oxidative stress .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)% Inhibition
4cKYSE700.65599%
4cKYSE1500.65599%
3eKYSE7040Moderate
3eKYSE15040Moderate

These results indicate that modifications to the core structure can enhance anticancer activity .

Antimicrobial Activity

Furo[3,2-C]pyridine derivatives have also shown promising antimicrobial properties. A related study reported minimum inhibitory concentrations (MIC) against various pathogens:

CompoundTarget PathogenMIC (µg/mL)
Furo[3,2-C]coumarinsFusarium oxysporum6.25
Furo[3,2-C]coumarinsBotrytis fabae6.25
Furo[3,2-C]coumarinsMethicillin-resistant S. aureusVaries

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

  • Antiviral Activity : In a study focusing on chromeno[3,2-c]pyridines related to Furo[3,2-C]pyridine derivatives, compounds demonstrated significant anti-tobacco mosaic virus (anti-TMV) activity with inhibition rates reaching up to 38.5% .
  • Anti-inflammatory Effects : Research indicates that the compound can modulate inflammatory responses through its action on specific signaling pathways involved in inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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